molecular formula C16H17FN4O2 B2526742 2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2097918-56-2

2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one

Cat. No.: B2526742
CAS No.: 2097918-56-2
M. Wt: 316.336
InChI Key: UDAWQEUNEMAVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one is a useful research compound. Its molecular formula is C16H17FN4O2 and its molecular weight is 316.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Binding Properties

  • Nicotinic Acetylcholine Receptor Binding : The synthesis of derivatives like 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a potent ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype, demonstrates significant in vitro binding properties. This derivative has been used to study the binding dynamics with nAChRs, offering insights into the development of new positron emission tomography (PET) ligands for imaging central nAChRs (Doll et al., 1999).

Antimicrobial and Antifungal Activities

  • Novel Antibacterial Compounds : Research into azetidinone derivatives has led to the discovery of compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This includes studies on compounds featuring azetidin-1-yl groups, which showed significant potency against clinical isolates such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).
  • Fungicidal Activities : The synthesis and evaluation of fluorine-containing derivatives have shown promising fungicidal activities against pathogens like Rhizoctonia solani and Botrytis cinerea. This highlights the potential of such compounds in developing new antifungal agents (Ren et al., 2007).

Inhibitory Effects on Kinases

  • Met Kinase Inhibition : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds have shown efficacy in tumor stasis in preclinical models, demonstrating their potential in cancer therapy (Schroeder et al., 2009).

Analytical Applications

  • Fluorescent Probes for Bioconjugation : The use of azides bearing fluorescent probes for postsynthetic "click" modification of DNA highlights the utility of these compounds in bioanalytical applications. This enables the study of different optical properties and potential applications in nucleic acid labeling (Berndl et al., 2009).

Therapeutic Research

  • Antitumor Agents Targeting Tubulin : The development of 3-phenoxy-1,4-diarylazetidin-2-ones has led to the identification of compounds with potent antiproliferative effects, targeting tubulin and disrupting microtubular structure in cancer cells. These findings are significant for the development of new antitumor agents (Greene et al., 2016).

Mechanism of Action

While specific information on the mechanism of action of ‘2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one’ is not available, it’s worth noting that pyridazin-3 (2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .

Future Directions

Given the diverse pharmacological activities of pyridazin-3 (2H)-one derivatives, this privileged structure should be extensively studied for therapeutic benefits . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c1-11(23-14-6-3-2-5-13(14)17)16(22)21-9-12(10-21)19-15-7-4-8-18-20-15/h2-8,11-12H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAWQEUNEMAVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)NC2=NN=CC=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.